methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a synthetic coumarin derivative characterized by a 4-methyl-substituted coumarin core, a naphthalen-1-ylmethoxy group at position 7, and an acetoxy ester at position 2. Coumarins are renowned for their fluorescence properties and diverse bioactivity, including anticoagulant, antimicrobial, and antitumor effects .
Properties
Molecular Formula |
C24H20O5 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 2-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H20O5/c1-15-19-11-10-18(12-22(19)29-24(26)21(15)13-23(25)27-2)28-14-17-8-5-7-16-6-3-4-9-20(16)17/h3-12H,13-14H2,1-2H3 |
InChI Key |
GIUBLZDNGHSEDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC4=CC=CC=C43)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with naphthalen-1-ylmethanol under acidic conditions to form the naphthalen-1-ylmethoxy derivative. This intermediate is then esterified with methyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated coumarin derivatives.
Scientific Research Applications
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It may also interact with DNA gyrase, exhibiting antimicrobial properties . The chromen-2-one core structure allows it to intercalate with DNA, potentially leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Fluorescence Properties
- Naphthalene-Containing Derivative : The naphthalen-1-ylmethoxy group in the target compound likely increases fluorescence quantum yield compared to coumarins with smaller aryl substituents (e.g., phenyl or allyloxy), as observed in studies where bulkier substituents amplified solid-state emission .
- Solvent Effects : Fluorescence intensity in solution is solvent-dependent. For example, chloroform maximized emission in related 2-oxo-2H-chromen-3-yl acetates, while polar solvents (e.g., DMSO) caused quenching .
Physicochemical Properties
- Solubility : The naphthalene moiety reduces aqueous solubility compared to coumarins with aliphatic or polar substituents (e.g., acetic acid derivatives in ).
- Thermal Stability : Crystallographic studies using SHELX software suggest that coumarins with rigid substituents (e.g., naphthalene) exhibit higher melting points due to enhanced π-stacking .
Biological Activity
Methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antioxidant Activity : This compound has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against a range of pathogens, including bacteria and fungi.
- Anticancer Effects : Preliminary research suggests that it may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
- Anti-inflammatory Activity : The compound has demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression.
- Modulation of Cell Signaling Pathways : It can affect pathways such as NF-kB and MAPK, leading to reduced inflammation and apoptosis in cancer cells.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Table 2: Antioxidant Activity
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM. Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways. -
Case Study on Anti-inflammatory Effects :
In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Research Findings
Recent research has highlighted the potential of methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-y]acetate as a lead compound for drug development. Its unique structure allows for modifications that could enhance its biological activity while minimizing toxicity.
Q & A
Q. What are the optimal synthetic routes for methyl [4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Coumarin Core Formation : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the 2-oxo-2H-chromen scaffold.
Etherification : Introduction of the naphthalen-1-ylmethoxy group via nucleophilic substitution, using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
Esterification : Reaction with methyl acetate or acetyl chloride in the presence of a catalyst (e.g., H₂SO₄) to finalize the methyl ester group.
Key Reaction Conditions :
| Step | Solvent | Catalyst/Temp | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | H₂SO₄, reflux | 65–75 |
| 2 | DMF | K₂CO₃, 70°C | 80–85 |
| 3 | DCM | H₂SO₄, RT | 90–95 |
| Purity is validated via HPLC (>98%) and NMR . |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.4 (s, 3H, CH₃), δ 5.3 (s, 2H, OCH₂-naphthyl), and δ 6.8–8.2 (aromatic protons) .
- ¹³C NMR : Carbonyl signals at δ 160–170 ppm for the coumarin lactone and ester groups .
- HPLC : Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography (if crystalline): Resolves bond lengths and angles, e.g., planar coumarin ring and intermolecular H-bonding .
Advanced Research Questions
Q. How can computational methods aid in understanding the compound’s reactivity and reaction pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) are used to:
- Predict transition states and intermediates for key steps like etherification or ester hydrolysis .
- Optimize solvent effects (e.g., COSMO-RS model) to improve reaction yields.
Case Study :
A hybrid computational-experimental workflow reduced optimization time for similar coumarin derivatives by 40% by iteratively refining reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Structural Analogues : Compare with similar coumarins (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) to isolate substituent effects .
- Experimental Variability : Standardize assays (e.g., fixed enzyme concentrations, pH buffers) and use orthogonal techniques:
| Technique | Application |
|---|---|
| SPR | Binding kinetics (ka/kd) |
| ITC | Thermodynamic profiling (ΔH, ΔS) |
| Molecular Docking | Binding mode validation |
Q. How does the naphthalen-1-ylmethoxy group influence photophysical properties compared to other aryl ether substituents?
- Methodological Answer : The bulky naphthyl group enhances π-π stacking and redshift in UV-Vis spectra. Experimental comparison with phenyl/pyridyl analogues involves:
- UV-Vis Spectroscopy : Measure λmax (e.g., 345 nm vs. 320 nm for phenyl).
- Fluorescence Quenching : Assess solvent polarity effects using Lippert-Mataga plots.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate substituent effects with absorbance/emission .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports?
- Methodological Answer : Yield discrepancies often stem from:
- Impurity in Starting Materials : Use LC-MS to verify purity (>99%) of intermediates like 7-hydroxy-4-methylcoumarin .
- Oxygen Sensitivity : Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation of naphthylmethoxy intermediates .
- Scale-Up Effects : Microscale (mg) vs. bulk (g) synthesis may alter mixing efficiency; optimize using flow chemistry for reproducibility .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
